3,5-Diaminophenol dihydrochloride

Oxidative hair dye Color fastness Fading kinetics

Formulators substituting 2,4-diaminophenol with the 3,5-isomer without verifying tonal outcome risk batch rejection. 3,5-Diaminophenol dihydrochloride delivers the specific meta-substitution geometry required for grey-blue/olive-brown hues (8 h fade time with PPD) versus the brown-black profile of the 2,4-analog. In polymer synthesis, the symmetrical 3,5-configuration enables distinct crosslink architecture in polyethersulfone nadimide end-caps and yields poly(hydroxy imide) intermediates with Mw 31,000 and Tg >220 °C for electro-optic device fabrication. The dihydrochloride salt form ensures superior aqueous solubility and shelf stability versus the free base. Supplied as a white to pale yellow crystalline powder with ≥95% purity.

Molecular Formula C6H10Cl2N2O
Molecular Weight 197.06 g/mol
Cat. No. B12979445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diaminophenol dihydrochloride
Molecular FormulaC6H10Cl2N2O
Molecular Weight197.06 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1N)O)N.Cl.Cl
InChIInChI=1S/C6H8N2O.2ClH/c7-4-1-5(8)3-6(9)2-4;;/h1-3,9H,7-8H2;2*1H
InChIKeyVEVIIJUWVCIEGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diaminophenol Dihydrochloride: Technical Specifications and Procurement-Grade Characterization


3,5-Diaminophenol dihydrochloride (CAS 56122-13-5 for the dihydrochloride salt; parent free base CAS 626-46-0) is an aromatic diamine compound belonging to the meta-aminophenol class . It is commercially supplied as the dihydrochloride salt form (molecular formula C₆H₁₀Cl₂N₂O, molecular weight 197.06 g/mol), which confers enhanced aqueous solubility and shelf stability compared to the free base . The compound features two amino groups positioned at the 3 and 5 positions on a phenolic ring, making it a symmetrical meta-substituted structure that functions primarily as a coupler component in oxidative hair dye formulations and as a diamine monomer in advanced polymer synthesis . Its physicochemical profile includes a melting point of approximately 200°C for the dihydrochloride salt, high water solubility, and appearance as a white to pale yellow crystalline powder .

Dihydrochloride salt form: reported to support aqueous solubility and shelf stability vs free base
Coupler for oxidative hair dye: meta-aminophenol scaffold produces grey/olive tones
Diamine monomer for high-performance polymers: symmetrical 3,5-substitution enables distinct crosslink geometry

Why 3,5-Diaminophenol Dihydrochloride Cannot Be Substituted with Other Aminophenol Isomers


Meta-aminophenol derivatives are not functionally interchangeable despite sharing the same molecular formula and basic aromatic diamine scaffold. The substitution pattern on the phenolic ring—specifically the positional isomerism of the amino groups—dictates the electronic distribution, nucleophilic reactivity, and steric accessibility of the coupling sites during oxidative dye formation and polymer chain propagation [1][2]. In oxidative hair dye systems, 3,5-diaminophenol dihydrochloride produces fundamentally different colorimetric outcomes than its 2,4-substituted analog when paired with identical primary intermediates; the 3,5-isomer yields grey-blue to olive-brown tones, whereas the 2,4-isomer generates brown to black hues [1]. In polymer chemistry, the symmetrical 3,5-substitution pattern enables distinct crosslinking geometry and thermal stability profiles in polyimide and polyethersulfone systems compared to the asymmetrical 2,4-analog, directly impacting material performance parameters such as glass transition temperature and solvent resistance [2][3]. The following quantitative evidence establishes the specific performance differentials that govern scientific selection between these positional isomers and related coupler compounds.

Target Attribute
If Replaced with Isomer/Analog
Grey-brown to olive-brown color outcomes with PPD
2,4-Diaminophenol produces brown-black tones; cool-tone target may not be achievable
Symmetrical 3,5-substitution enables uniform crosslink network
2,4-Isomer may shift crosslink density and thermal/mechanical profile of polymer

Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Comparative Fading Kinetics vs. m-Aminophenol in Oxidative Hair Dye Systems

In a controlled comparative study of meta-aminophenol derivatives mixed with equimolar p-phenylenediamine (PPD) as the primary intermediate, 3,5-diaminophenol hydrochloride produced a grey-brown color on hair that faded completely after 8 hours under standardized light exposure conditions. In contrast, unsubstituted m-aminophenol under identical conditions produced a dark purple color that faded after 16 hours [1]. This represents a 2-fold difference in fade time between the two structurally related couplers when paired with the same primary intermediate. When paired with p-aminophenol (PAP) instead of PPD, 3,5-diaminophenol hydrochloride yielded a grey-brown color that faded after 14 hours, compared to m-aminophenol which produced a medium red color that faded after 16 hours [1]. All dyeing solutions were prepared at 0.01 M concentration with equimolar amounts of both components.

Fade Time vs m-Aminophenol
Head-to-head
3,5-DAP·HCl: 8 h (PPD) / 14 h (PAP)
m-Aminophenol: 16 h / 16 h
2-fold shorter fade with PPD; may support semi-permanent tone control
Equimolar 0.01 M, standardized light exposure
Oxidative hair dye Color fastness Fading kinetics Meta-aminophenol couplers

Colorimetric Differentiation: 3,5- vs. 2,4-Diaminophenol in Coupling with p-Phenylenediamine

Positional isomerism of the amino groups on the diaminophenol scaffold produces distinct and non-interchangeable colorimetric outcomes in oxidative hair dye systems. When 3,5-diaminophenol dihydrochloride is coupled with p-phenylenediamine (PPD) as the primary intermediate, the resulting hair color is grey-brown [1]. In contrast, 2,4-diaminophenol (the 2,4-substituted positional isomer) produces brown to black tones when used as a primary intermediate in oxidative dye formulations [2]. The color difference arises from the divergent electronic conjugation pathways available to the oxidized indamine and indophenol dye species formed during coupling; the symmetrical 3,5-substitution pattern limits extended conjugation compared to the asymmetrical 2,4-substitution, resulting in hypsochromic shift and altered visual perception.

Color Outcome (PPD Coupling)
Cross-study comparable
3,5-Isomer: grey-brown
2,4-Isomer: brown-black
Positional isomerism yields divergent tonal space; cool tones not accessible with 2,4-analog
Oxidative dye conditions with PPD
Hair dye formulation Color tone development Positional isomerism Coupler selection

End-Cap Functional Equivalence with Divergent Crosslinking Architecture in Polyethersulfone Synthesis

In polyethersulfone oligomer synthesis for advanced composite materials, 3,5-diaminophenol dihydrochloride and 2,4-diaminophenol dihydrochloride both serve as precursors for synthesizing dinadimide end-cap monomers, but the resulting polymer architecture and crosslinking behavior differ due to substitution pattern geometry. US Patent 4,851,501 explicitly demonstrates that 0.1 moles of 3,5-diaminophenol dihydrochloride can be directly substituted for 2,4-diaminophenol dihydrochloride to synthesize 1-hydroxyphenyl-3,5-dinadimide, which is subsequently used as an end-cap monomer for polyethersulfone oligomers [1]. The patent teaches that both isomers produce functional dinadimide end-caps capable of thermal crosslinking; however, the symmetrical 3,5-substitution pattern yields a different spatial orientation of the reactive nadimide moieties, which influences crosslink density and network homogeneity in the cured composite [1]. The 3,5-isomer-derived end-cap enables solvent-resistant polyethersulfone composites with properties suitable for aerospace prepreg applications.

Dinadimide End-Cap
Head-to-head
Equivalent molar conversion to 2,4-isomer; symmetrical nadimide orientation
Symmetric geometry may influence crosslink uniformity and solvent resistance
0.1 mol scale, 150°C xylene azeotropic reflux
Polyethersulfone High-performance polymers End-cap monomers Crosslinking density

Thermal Stability and Electro-Optic Performance of Polyimides Derived from Diaminophenol Salt Monomers

Aromatic polyimides synthesized via direct thermal imidization of diaminophenol dihydrochloride salt with aromatic dianhydride monomers produce poly(hydroxy imide) intermediates that exhibit molecular weight (Mw) of 31,000 and glass transition temperature (Tg) above 220°C, ensuring long-term dipole alignment stability at elevated operating temperatures [1]. The resulting polyimides, after Mitsunobu condensation with nonlinear optical chromophores, yield electro-optic coefficients (r₃₃) in the range of 1.8–7.6 pm/V measured at 1.3 μm wavelength [1]. This thermal stability profile exceeds that of many conventional polyimide systems derived from non-hydroxylated diamine monomers, which typically exhibit Tg values 20–40°C lower under comparable polymerization conditions [2].

Polyimide Thermal Stability
Class-level inference
Tg > 220°C (Mw 31,000)
vs typical ~180–200°C
Reported elevated Tg supports thermal stability screening for photonics
Comparative advantage ~20–40°C; polymer-specific
Nonlinear optical polymers Polyimide synthesis Thermal imidization Electro-optic coefficient

Predicted Mutagenicity Profile: Low Genotoxic Liability for Occupational Handling

Computational toxicology predictions for the parent 3,5-diaminophenol scaffold (note: prediction data available for the compound class; dihydrochloride salt-specific data not identified) yield an Ames mutagenicity score of 0.28 on a probabilistic scale [1]. This score falls below the typical threshold of 0.5 that is generally associated with significant mutagenic potential in in silico screening models. For context, structural analogs in the aminophenol class exhibit a range of Ames prediction scores; 3,5-dimethylaminophenol has been experimentally validated as non-mutagenic to Salmonella typhimurium in standard Ames testing and non-mutagenic to CHO cells in HPRT testing [2], providing class-level support that meta-substituted diaminophenols may possess favorable genotoxicity profiles. Acute oral LD₅₀ in mouse is predicted to exceed 1,000 mg/kg, indicating low acute oral toxicity [1].

Mutagenicity Prediction
Data to verify
Ames score 0.28 (in silico)
Low predicted mutagenic concern; requires experimental validation
Class-level analog non-mutagenic in Ames/HPRT
Toxicology Mutagenicity Ames test Occupational safety

Validated Research and Industrial Application Scenarios


Cool-Tone and Grey-Ash Oxidative Hair Dye Formulations with Controlled Fading

3,5-Diaminophenol dihydrochloride is optimally deployed as a coupler component in oxidative hair dye formulations where grey-brown, olive-brown, or ash-blonde tonal outcomes are specified. When paired with p-phenylenediamine as the primary intermediate, the compound yields grey-brown hair coloration with a measured fade time of 8 hours [1]. This relatively rapid fading profile makes the compound particularly suitable for semi-permanent and tone-adjusting products rather than permanent, long-wear formulations. Formulators should note that substitution of m-aminophenol (fade time 16 hours with PPD) or 2,4-diaminophenol (brown-black tones) would fundamentally alter both the chromatic outcome and the longevity profile of the finished product [1].

Synthesis of Symmetrical Dinadimide End-Cap Monomers for Polyethersulfone Composites

In polyethersulfone oligomer synthesis for aerospace and high-temperature composite applications, 3,5-diaminophenol dihydrochloride serves as a precursor for 1-hydroxyphenyl-3,5-dinadimide end-cap monomers. The compound reacts with 5-norbornene-2,3-dicarboxylic anhydride under thermal imidization conditions (reflux at 150°C in xylene with azeotropic water removal) to yield the symmetrical bis-nadimide end-cap [2]. The 3,5-substitution geometry provides a distinct spatial orientation of reactive termini compared to the 2,4-isomer, which may influence crosslink network architecture and cured composite mechanical properties. This application scenario is validated by direct comparative synthesis data demonstrating equivalent molar conversion efficiency between the 3,5- and 2,4-isomers, with differentiation residing in the final polymer network topology rather than reaction yield [2].

Nonlinear Optical Polyimide Films for Integrated Photonics and Electro-Optic Modulators

Diaminophenol dihydrochloride salt monomers are employed in the two-step synthesis of aromatic polyimides bearing phenolic hydroxy groups for subsequent chromophore attachment. Thermal imidization of the diaminophenol salt with aromatic dianhydrides yields poly(hydroxy imide) intermediates with molecular weight (Mw) of 31,000 and glass transition temperature exceeding 220°C [3]. This elevated Tg ensures long-term thermal stability of dipole alignment in electrically poled polymer films, which is critical for maintaining electro-optic activity over device operational lifetimes. The resulting polyimides achieve electro-optic coefficients (r₃₃) of 1.8–7.6 pm/V at 1.3 μm after Mitsunobu condensation with NLO chromophores [3]. Researchers procuring diaminophenol dihydrochloride for photonics applications should prioritize this monomer specifically for polyimide systems requiring high Tg retention and good organic solvent solubility for solution processing.

Analytical Reagent for Metal Ion Detection via Complexation Chemistry

3,5-Diaminophenol dihydrochloride forms coordination complexes with transition metal ions through its amino and phenolic hydroxyl donor groups, enabling its use as a chromogenic or fluorogenic reagent in analytical chemistry applications . The dihydrochloride salt form provides the aqueous solubility necessary for homogeneous assay conditions. While no head-to-head comparison data with alternative metal chelators were identified for this specific compound, the symmetrical 3,5-substitution pattern offers two equivalent amino coordination sites plus a phenolic oxygen, providing a tridentate binding motif that may differ in selectivity and binding constant relative to asymmetrical diaminophenol isomers. This application scenario represents an established but less quantitatively documented use case that warrants consideration in analytical method development workflows.

Application
Selection Property
Validation Focus
Cool-tone oxidative hair dye coupler
Coupler fade-time profile
Color fastness and tonal outcome under oxidative conditions
Polyethersulfone end-cap monomer
Symmetrical dinadimide crosslinking geometry
Crosslink network architecture and solvent resistance
Electro-optic polyimide precursor
High-Tg poly(hydroxy imide) intermediate
Thermal alignment stability and electro-optic coefficient
Metal ion detection reagent
Tridentate (N,N,O) coordination motif
Metal binding selectivity and assay compatibility

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